
Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- (abbreviated as PNTB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a tetraphenyl derivative of phosphorimidic triamide, which has been found to exhibit interesting properties such as high thermal stability and strong fluorescence.
Mechanism of Action
The mechanism of action of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- involves the transfer of energy from the excited state of the molecule to the surrounding environment. This process is known as fluorescence resonance energy transfer (FRET). The energy transfer occurs when the excited state of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- interacts with a nearby molecule that can accept the energy. The efficiency of this process depends on the distance between the two molecules and their spectral overlap.
Biochemical and Physiological Effects:
Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for use in biological applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- is its strong fluorescence and high thermal stability, which make it an ideal candidate for use in fluorescent sensors. However, one of the limitations of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- is its relatively low solubility in common organic solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)-. One area of interest is the development of new fluorescent sensors based on Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- for the detection of other analytes such as proteins and nucleic acids. Another area of interest is the use of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- in organic electronics for the development of new electronic devices. Further studies are also needed to investigate the biochemical and physiological effects of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)-.
Synthesis Methods
The synthesis of Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- involves the reaction of phosphorimidic triamide with 4-bromobenzyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be further improved by recrystallization.
Scientific Research Applications
Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- has been extensively studied for its potential applications in various fields such as molecular sensing, organic electronics, and optoelectronics. Its strong fluorescence and high thermal stability make it an ideal candidate for use in fluorescent sensors. Phosphorimidic triamide, N,N',N'',N'''-tetrakis(4-bromophenyl)- has been used as a fluorescent probe for the detection of metal ions such as copper and mercury. It has also been used as a fluorescent sensor for the detection of nitroaromatic compounds.
properties
CAS RN |
112981-14-3 |
|---|---|
Molecular Formula |
C24H19Br4N4P |
Molecular Weight |
714 g/mol |
IUPAC Name |
N-[bis(4-bromoanilino)-(4-bromophenyl)imino-λ5-phosphanyl]-4-bromoaniline |
InChI |
InChI=1S/C24H19Br4N4P/c25-17-1-9-21(10-2-17)29-33(30-22-11-3-18(26)4-12-22,31-23-13-5-19(27)6-14-23)32-24-15-7-20(28)8-16-24/h1-16,29-31H |
InChI Key |
GXDQGBTUDGVKDM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NP(=NC2=CC=C(C=C2)Br)(NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1NP(=NC2=CC=C(C=C2)Br)(NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
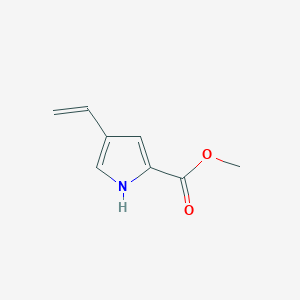
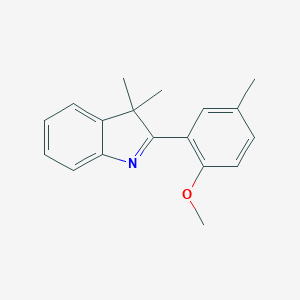

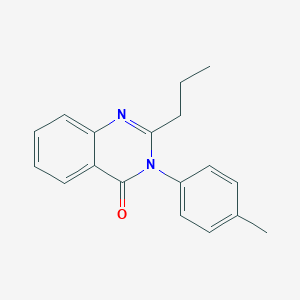

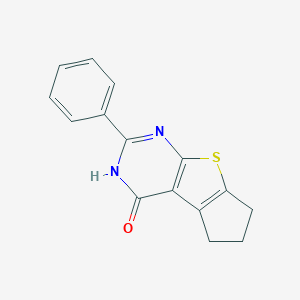


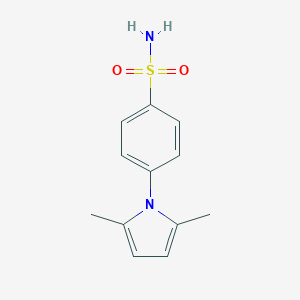
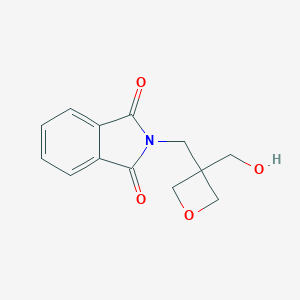
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
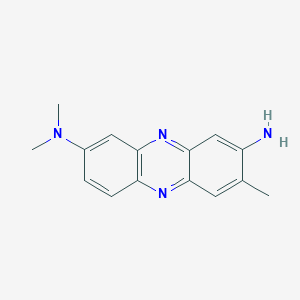
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)